molecular formula C16H19ClN2O3 B8797632 Tert-butyl 5-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Tert-butyl 5-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B8797632
M. Wt: 322.78 g/mol
InChI Key: UTCJFJBQNKYUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O3 and its molecular weight is 322.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

tert-butyl 5-chloro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19ClN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)

InChI Key

UTCJFJBQNKYUSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 6-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate (0.500 g, 1.63 mmol) in 1:1:1 THF/AcOH/H2O (45 mL) at about 0° C. was treated with N-Bromosuccinimide (0.319 g, 1.79 mmol) portionwise over about 20 minutes. The resulting mixture was stirred for about 90 minutes at about 0° C. The mixture was then quenched by the addition of saturated Na2CO3 (100 mL) and extracted with DCM. The combined organics were washed with saturated NaHCO3 (2×) and brine, dried over MgSO4, filtered and concentrated. The crude residue was purified by column chromatography (20% EtOAc/Hexane) to yield tert-butyl 5-chloro-2-oxospiro[indoline-3,3′-pyrrolidine]-1′-carboxylate (0.530 g, 100%). LCMS (APCI+) m/z 223, 225 [M+H−Boc]+; Rt=3.26 min.
Name
tert-butyl 6-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.319 g
Type
reactant
Reaction Step One
Name
THF AcOH H2O
Quantity
45 mL
Type
solvent
Reaction Step One

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